5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This method provides high yields and can be accelerated under microwave irradiation.
Industrial Production Methods
Industrial production of this compound typically involves the amination of halopyridines with dimethylamine. The reaction is carried out in dimethylformamide in the presence of a base or acid under microwave irradiation or prolonged heating . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,6-dimethyl-2-pyridinamine: Similar structure but lacks the cyclopropoxy group.
5-Bromo-2-(dimethylamino)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-N,4-dimethyl-2-pyridinamine: Similar structure but lacks the cyclopropoxy group.
Uniqueness
5-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-13(2)10-5-9(8(11)6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
TZGCOGNKBFASEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)Br |
Origin of Product |
United States |
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